4-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline
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Overview
Description
The compound 4-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline is a complex molecule that may be related to various ligands and intermediates used in coordination chemistry and organic synthesis. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related studies.
Synthesis Analysis
The synthesis of related ligands often involves multicomponent reactions, as seen in the synthesis of N,N,4-tris(pyridin-2-ylmethyl)aniline, which could potentially be adapted for the synthesis of the target compound . Similarly, the synthesis of other pyridine-containing ligands, such as 4-halo-N-(pyridin-4-ylmethylene)aniline coordination polymers, involves conventional and sonochemical methods, which might be relevant for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using X-ray crystallography. For instance, the crystal structure of 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline was determined after a stepwise reduction of an imine . This technique could be employed to analyze the molecular structure of this compound.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various contexts. For example, N-(2-Methyl-4,6-diphenyl-1-pyridinio)anilides undergo photochemical dissociation, which could provide insights into the photochemical behavior of the target compound . Additionally, the study of halogen bonding in complexes formed with aniline and 4-methyl pyridine could inform the understanding of potential reactions involving halogen atoms in the compound of interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds have been characterized using various spectroscopic and analytical techniques. For instance, the study of 3-hydroxy-2-methyl-4(1H)-pyridinones included mass spectrometry, infrared, and proton NMR spectroscopies, which are also applicable to the analysis of the target compound . The crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline provide a framework for understanding the intermolecular interactions and electronic properties of similar aniline derivatives .
Scientific Research Applications
Organic Synthesis and Catalysis
Heterocyclic N-oxide derivatives, including those synthesized from pyridine and indazole (similar in structure to the compound ), demonstrate significant potential in organic synthesis and catalysis. Their applications are diverse, ranging from the formation of metal complexes to asymmetric catalysis. This versatility makes them attractive for advanced chemistry and drug development investigations, offering insights into potential uses of the specific compound mentioned (Li et al., 2019).
Cytochrome P450 Inhibitors
The selectivity of chemical inhibitors against various cytochrome P450 (CYP) isoforms is crucial for minimizing drug-drug interactions. Research on potent and selective inhibitors provides valuable insights into the specificity required for effective CYP inhibition. Such specificity could inform the development of related compounds, including 4-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline, for targeted therapeutic applications (Khojasteh et al., 2011).
Pyridine and Indole Derivatives in Drug Development
Pyridine and indole derivatives play a critical role in drug development due to their broad spectrum of biological activities. These derivatives have been utilized in various pharmacological applications, including anticancer, antibacterial, and anti-inflammatory treatments. This highlights the potential medicinal applications of structurally related compounds, including the targeted compound in scientific research (Altaf et al., 2015).
Future Directions
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives . Therefore, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Mechanism of Action
Target of Action
The primary targets of 4-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making them useful in the development of new therapeutic derivatives .
Mode of Action
The exact mode of action of This compound Indole derivatives are known to interact with their targets in a way that results in a variety of biological activities . For instance, some indole derivatives have been found to inhibit polymerization of tubulin, leading to cell apoptosis and cell cycle arrest .
Biochemical Pathways
The specific biochemical pathways affected by This compound Indole derivatives are known to affect a broad spectrum of biological activities, suggesting that they may influence multiple biochemical pathways . For example, some indole derivatives have been found to inhibit the polymerization of tubulin, a key protein in the mitotic pathway .
Result of Action
The molecular and cellular effects of This compound Some indole derivatives have been found to induce cell apoptosis and arrest the cell cycle in the g2/m phase . These effects are often a result of the compound’s interaction with its targets and the subsequent changes in cellular processes .
properties
IUPAC Name |
4-methyl-N-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3/c1-15-10-12-17(13-11-15)25-22(20-9-5-6-14-23-20)21-16(2)24-19-8-4-3-7-18(19)21/h3-14,22,24-25H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHRAINXQDMKNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C2=CC=CC=N2)C3=C(NC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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